molecular formula C19H22ClN3O B2515619 3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide CAS No. 313231-70-8

3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2515619
CAS No.: 313231-70-8
M. Wt: 343.86
InChI Key: AYFUQSCVEADART-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a benzamide core substituted with a chloro group and a phenylpiperazine moiety, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-phenylpiperazine through the reaction of phenylhydrazine with ethylene glycol in the presence of a catalyst.

    Alkylation: The piperazine intermediate is then alkylated using 2-chloroethylamine to form N-[2-(4-phenylpiperazin-1-yl)ethyl]amine.

    Amidation: The final step involves the reaction of N-[2-(4-phenylpiperazin-1-yl)ethyl]amine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide: Lacks the chloro substitution.

    3-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]benzamide: Features a methyl group instead of a phenyl group on the piperazine ring.

    N-[2-(4-phenylpiperazin-1-yl)ethyl]-3-methoxybenzamide: Contains a methoxy group instead of a chloro group.

Uniqueness

3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is unique due to the presence of both the chloro and phenylpiperazine moieties, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications and interactions that are not observed in similar compounds.

Properties

IUPAC Name

3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c20-17-6-4-5-16(15-17)19(24)21-9-10-22-11-13-23(14-12-22)18-7-2-1-3-8-18/h1-8,15H,9-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFUQSCVEADART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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